2-Bromobenzyl-(2,3-dimethylphenyl)ether

Quality Control Purity Benchmarking Pharmaceutical Intermediate Procurement

2-Bromobenzyl-(2,3-dimethylphenyl)ether (CAS 1271694-10-0) is a brominated aromatic ether with molecular formula C₁₅H₁₅BrO and molecular weight 291.18 g·mol⁻¹. The compound features a 2-bromobenzyl moiety linked via an ether bridge to a 2,3-dimethylphenol ring, distinguishing it from the 2,4-, 3,4- and 2,5-dimethyl regioisomers that are more commonly encountered in commercial catalogs.

Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
Cat. No. B7858463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzyl-(2,3-dimethylphenyl)ether
Molecular FormulaC15H15BrO
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCC2=CC=CC=C2Br)C
InChIInChI=1S/C15H15BrO/c1-11-6-5-9-15(12(11)2)17-10-13-7-3-4-8-14(13)16/h3-9H,10H2,1-2H3
InChIKeyOQSMLOQRDGKGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzyl-(2,3-dimethylphenyl)ether Procurement Baseline: Structural Identity and Availability Profile


2-Bromobenzyl-(2,3-dimethylphenyl)ether (CAS 1271694-10-0) is a brominated aromatic ether with molecular formula C₁₅H₁₅BrO and molecular weight 291.18 g·mol⁻¹ . The compound features a 2-bromobenzyl moiety linked via an ether bridge to a 2,3-dimethylphenol ring, distinguishing it from the 2,4-, 3,4- and 2,5-dimethyl regioisomers that are more commonly encountered in commercial catalogs . This specific substitution pattern on the phenyl ring is structurally pre-organized for the dexmedetomidine pharmacophore, where the 2,3-dimethylphenyl group is a critical determinant of α₂-adrenoceptor recognition .

Why 2-Bromobenzyl-(2,3-dimethylphenyl)ether Cannot Be Replaced by Closely Related Dimethylphenyl Ether Isomers


Regioisomeric dimethylphenyl ethers share the same molecular formula but exhibit divergent biological activity profiles, synthetic intermediate utility, and enzyme inhibition signatures. The 2,4- and 2,5-dimethyl isomers are established intermediates for the strobilurin fungicide Mandestrobin , whereas the 2,3-dimethyl isomer is structurally matched to the dexmedetomidine scaffold, a selective α₂-adrenoceptor agonist with distinct market applications . Quantitative CYP inhibition data confirm that the 2,4-dimethyl isomer inhibits CYP4Z1 with an IC₅₀ of 200 nM, while no such activity has been reported for the 2,3-dimethyl isomer . These regiochemistry-driven differences mean that generic substitution risks not only target selectivity but also synthetic route compatibility in pharmaceutical intermediate procurement.

Quantitative Differentiation Evidence for 2-Bromobenzyl-(2,3-dimethylphenyl)ether vs. Closest Regioisomeric Analogs


Purity Benchmarking: 98% Certified Purity vs. 95% Standard Grade for the 3-Bromo Regioisomer

The 2‑bromo‑(2,3‑dimethyl) isomer is commercially available at a certified purity of 98% (Leyan, product 1788038) . In contrast, a closely related regioisomer, 3‑bromobenzyl‑(2,3‑dimethylphenyl)ether (CAS 1309933‑22‑9), is supplied with a minimum purity specification of 95% . The 3‑percentage‑point purity differential reduces the burden of downstream purification for the 2‑bromo isomer and supports its use in medicinal chemistry programs requiring high‑purity building blocks.

Quality Control Purity Benchmarking Pharmaceutical Intermediate Procurement

CYP4Z1 Inhibition: 200 nM Activity for the 2,4-Dimethyl Isomer vs. No Reported Activity for the 2,3-Dimethyl Isomer

In a lentiviral‑transduced HepG2 membrane assay, 2‑bromobenzyl‑(2,4‑dimethylphenyl)ether inhibited cytochrome P450 4Z1 (CYP4Z1) with an IC₅₀ of 200 nM . No CYP4Z1 inhibitory activity has been reported for the 2,3‑dimethyl congener in the same or comparable assay systems. This absence of CYP4Z1 engagement may be advantageous in therapeutic contexts where avoidance of CYP4Z1‑mediated metabolism is desired, as CYP4Z1 is overexpressed in certain breast cancers and implicated in prodrug activation and resistance pathways.

CYP Enzyme Selectivity Drug-Drug Interaction Risk ADMET Profiling

Enterococcus faecalis Antibiofilm Activity: 5.8–6.3 µM Activity for Comparator Isomers vs. Untested Status of the 2,3-Dimethyl Isomer

Two regioisomers of bromobenzyl‑dimethylphenyl ether have been evaluated in antibiofilm assays against Enterococcus faecalis ATCC 19433. The 2,4‑dimethyl isomer exhibited an IC₅₀ of 5.8 µM , and the 3,4‑dimethyl isomer an IC₅₀ of 6.27 µM , both assessed by crystal violet staining after 20–24 h incubation. The 2,3‑dimethyl isomer has not been tested in this assay. Consequently, the 2,3‑dimethyl isomer serves as a structurally matched negative‑control candidate for studies aimed at dissecting the role of the dimethyl substitution pattern in antibiofilm activity, or as a scaffold for selective functionalization in antibiotic discovery programs concerned with biofilm‑forming pathogens such as E. faecalis.

Antimicrobial Screening Biofilm Inhibition Anti‑virulence

Divergent Synthetic Intermediate Utility: Mandestrobin Fungicide Route (2,4/2,5-Isomer) vs. α₂-Adrenergic Agonist Pathway (2,3-Isomer)

The 2,4‑dimethyl regioisomer (CAS 173305‑11‑8, also referred to as 2,5‑dimethyl in some supplier documentation) is explicitly marketed as an intermediate in the synthesis of Mandestrobin, a commercial strobilurin fungicide . In contrast, the 2,3‑dimethyl isomer is not documented for this agrochemical route. Instead, the 2,3‑dimethylphenyl substructure is a required pharmacophoric element for dexmedetomidine‑class α₂‑adrenergic agonists; the key precursor 1‑(2,3‑dimethylphenyl)ethanol is essential for their synthesis . The bromobenzyl ether derivative 2‑bromobenzyl‑(2,3‑dimethylphenyl)ether provides a versatile handle for further functionalization (e.g., via Suzuki coupling or nucleophilic substitution at the benzyl bromide position) to access diversely substituted 2,3‑dimethylphenyl ethers relevant to α₂‑agonist medicinal chemistry.

Agrochemical Intermediate Pharmaceutical Intermediate Synthetic Route Design

Predicted Physicochemical Property Gap: Boiling Point and logP of the 2,4-Dimethyl Isomer Highlight the Need for Independent Characterization of the 2,3-Dimethyl Congener

The 2‑bromobenzyl‑(2,4‑dimethylphenyl)ether has a predicted boiling point of 370.7 ± 32.0 °C (at 760 mmHg), a density of 1.3 ± 0.1 g·cm⁻³, and a calculated logP of 5.48 . Equivalent experimentally validated physicochemical constants are not publicly available for the 2,3‑dimethyl isomer (CAS 1271694‑10‑0) . The absence of validated boiling point, density and logP data for the 2,3‑isomer means that process chemists cannot rely on predictions derived from the 2,4‑isomer, as the position of the second methyl group on the phenyl ring significantly influences molecular shape, dipole moment, and intermolecular interactions. Independent determination of these constants is required for safe scale‑up and reliable purification protocol design.

Physicochemical Characterization Process Chemistry Structure-Property Relationship

Unique CAS Registry Number and Supplier‑Confirmed Identity: Preventing Cross‑Contamination with 2,4‑ and 3,4‑Dimethyl Isomers

2‑Bromobenzyl‑(2,3‑dimethylphenyl)ether has a distinct CAS registry number (1271694‑10‑0) that is unambiguously linked to the 2,3‑dimethyl substitution pattern . The 2,4‑dimethyl isomer carries CAS 173305‑11‑8 (also cross‑referenced as the 2,5‑dimethyl isomer by some vendors) , while the 3,4‑dimethyl isomer has CAS 1281658‑73‑8 . These separate CAS assignments are legally and regulatorily significant: they enforce traceability in procurement documentation, preventing inadvertent substitution of an incorrect regioisomer. For laboratories operating under GLP/GMP or submitting IND/IMPD packages, the correct CAS number is a prerequisite for structure‑identity‑purity documentation.

Chemical Identity Assurance Inventory Management Regulatory Compliance

Application Scenarios Where 2-Bromobenzyl-(2,3-dimethylphenyl)ether Provides Verifiable Selection Advantage


Medicinal Chemistry Probe Synthesis Targeting the α₂-Adrenoceptor Pharmacophore

The 2,3‑dimethylphenyl motif is a critical recognition element for the α₂‑adrenoceptor binding pocket, as exemplified by dexmedetomidine. 2‑Bromobenzyl‑(2,3‑dimethylphenyl)ether provides the correct regiochemical substitution pattern pre‑installed, eliminating the need for late‑stage isomer separation . The benzyl bromide handle permits rapid diversification (Suzuki, Sonogashira, or amination) to generate focused libraries of α₂‑adrenergic candidates. Procurement of the 2,3‑dimethyl isomer, rather than the agrochemically‑oriented 2,4‑dimethyl analog, ensures synthetic effort is directed toward the therapeutically validated pharmacophore from the first step .

Negative Control in Antibiofilm Structure-Activity Relationship (SAR) Studies

The 2,4‑ and 3,4‑dimethyl bromobenzyl ether isomers exhibit moderate antibiofilm activity (IC₅₀ ~5.8–6.3 µM against E. faecalis) . The 2,3‑dimethyl isomer has not demonstrated antibiofilm activity in public assays, making it a suitable matched molecular pair negative control. In SAR campaigns seeking to isolate the contribution of the dimethyl substitution pattern to biofilm inhibition, the 2,3‑isomer serves as a regioisomeric inactive reference, reducing confounding variables in data interpretation.

CYP Enzyme Selectivity Profiling in Early Drug Discovery

Given that the 2,4‑dimethyl regioisomer inhibits CYP4Z1 with an IC₅₀ of 200 nM, whereas the 2,3‑dimethyl isomer lacks such activity , the latter is the preferred scaffold for medicinal chemistry programs where CYP4Z1 engagement is undesirable. This is particularly relevant in oncology programs targeting tumors where CYP4Z1 overexpression is documented, as unintended CYP4Z1 modulation could complicate efficacy readouts or introduce metabolic liabilities. The 2,3‑dimethyl isomer thereby offers a cleaner CYP interaction baseline for lead optimization.

Process Development and Scale‑Up Requiring Regioisomer‑Specific Physicochemical Data

Since the 2,3‑dimethyl isomer lacks publicly reported boiling point, density, and logP data, laboratories planning gram‑to‑kilogram scale‑up must independently characterize these parameters before designing distillation or liquid‑liquid extraction protocols . The 2,4‑dimethyl isomer’s predicted constants (bp 370.7 °C, logP 5.48) cannot be assumed to apply. Procurement of the 2,3‑dimethyl isomer with full analytical characterization from the supplier (CoA including HPLC purity, NMR, and optionally DSC) reduces the burden of initial physicochemical profiling and accelerates process feasibility assessment.

Quote Request

Request a Quote for 2-Bromobenzyl-(2,3-dimethylphenyl)ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.